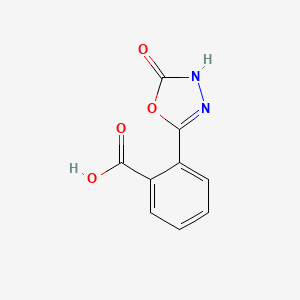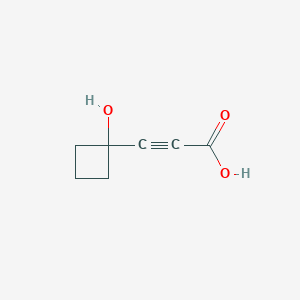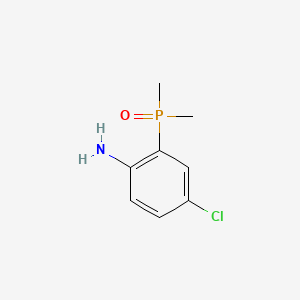
(2-Amino-5-chlorophenyl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H11ClNOP It is characterized by the presence of an amino group, a chlorine atom, and a dimethylphosphine oxide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)dimethylphosphine oxide typically involves the reaction of 2-amino-5-chlorophenylphosphine with an oxidizing agent. One common method is the oxidation of 2-amino-5-chlorophenylphosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds.
Applications De Recherche Scientifique
(2-Amino-5-chlorophenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Amino-5-chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-5-fluorophenyl)dimethylphosphine oxide
- (2-Amino-5-bromophenyl)dimethylphosphine oxide
- (2-Amino-5-iodophenyl)dimethylphosphine oxide
Uniqueness
(2-Amino-5-chlorophenyl)dimethylphosphine oxide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its fluorine, bromine, and iodine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior.
Propriétés
Formule moléculaire |
C8H11ClNOP |
|---|---|
Poids moléculaire |
203.60 g/mol |
Nom IUPAC |
4-chloro-2-dimethylphosphorylaniline |
InChI |
InChI=1S/C8H11ClNOP/c1-12(2,11)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 |
Clé InChI |
HBXSJAOIMUBVDP-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=C(C=CC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



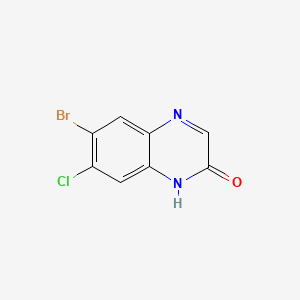

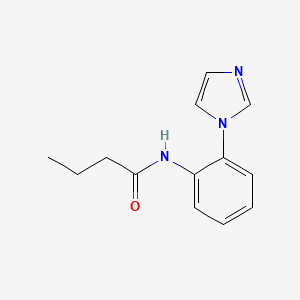
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
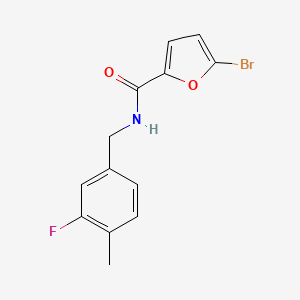


![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
